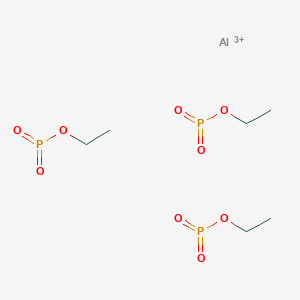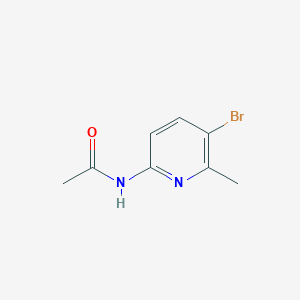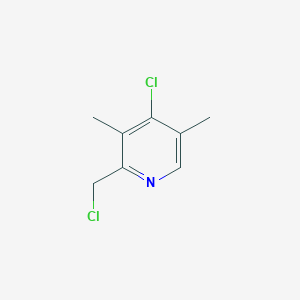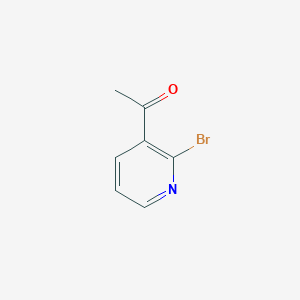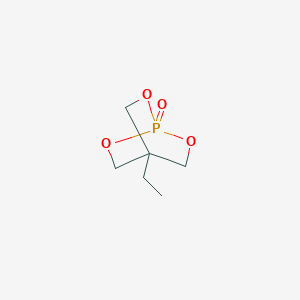
偏磷酸三羟甲基丙烷
描述
Synthesis Analysis
The synthesis of TMPP involves esterification reactions starting from phosphorus oxychloride (PO), Di-trimethylolpropane (DTMP), and potassium hydroxide. Optimal conditions for this reaction have been identified, yielding up to 95.04% under specific mole ratios, temperatures, and reaction times (L. Qun, 2012).
Molecular Structure Analysis
While direct studies on TMPP's molecular structure were not found, related research on its precursors and synthesis products provides insights into the structural aspects influencing its reactivity and properties. For instance, trimethylolpropane (TMP) serves as a critical precursor in TMPP's synthesis, highlighting the importance of understanding the structural basis for its reactivity (Zhang Xiao-qian, 2009).
Chemical Reactions and Properties
TMPP is known for its reactivity and functional versatility. It participates in various chemical reactions, including as a convulsant agent when interacting with biological systems. Its chemical properties, such as inhibition of spontaneous GABAergic transmission, showcase its impact on neurotransmitter systems and its role in neurotoxicology studies (W. Kao et al., 1999).
Physical Properties Analysis
TMPP's physical properties, such as its phase behavior, thermal stability, and solubility, play significant roles in its applications. For example, its use in lubricants emphasizes the need for excellent viscosity–temperature properties and low-temperature fluidity, which are critical for performance in harsh conditions (Yanxia Wu, Weimin Li, & Xiaobo Wang, 2015).
Chemical Properties Analysis
The chemical properties of TMPP, including reactivity patterns, functional group transformations, and interactions with other molecules, are central to its applications in synthesis and industry. Studies highlight TMPP's role in producing antistatic agents, indicating its functional versatility and utility in materials science (L. Qun, 2012).
科学研究应用
-
Biolubricant Formulation
- Application Summary : TMPE has been extensively evaluated as a biolubricant base stock and occasionally used as an additive, due to their low toxicity and excellent biodegradability . The formulation of high-performance TMPE-based lubricants involves addition of surface additives, multifunctional additives, and solid nano particles .
- Methods of Application : The development of plant-based TMPE formulation for various applications involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results or Outcomes : Even though plant-based TMPE lubricants have huge advantages over mineral oils, they have other challenging issues such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
-
Waterborne Acrylic Resin Strengthening
- Application Summary : Trimethylolpropane triacrylate is used to strengthen waterborne acrylic resin and is composited with carbon nanotubes for enhanced anticorrosion .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
-
Food-Grade Lubricant
- Application Summary : TMPE is used in the formulation of food-grade lubricants .
- Methods of Application : The development of plant-based TMPE formulation for food-grade lubricants involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results or Outcomes : Plant-based TMPE lubricants have advantages over mineral oils but also face challenges such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
-
Engine Oil
- Application Summary : TMPE is used in the formulation of engine oils .
- Methods of Application : The development of plant-based TMPE formulation for engine oils involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results or Outcomes : Plant-based TMPE lubricants have advantages over mineral oils but also face challenges such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
-
Drilling Fluid
- Application Summary : TMPE is used in the formulation of drilling fluids .
- Methods of Application : The development of plant-based TMPE formulation for drilling fluids involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results or Outcomes : Plant-based TMPE lubricants have advantages over mineral oils but also face challenges such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
-
Insulating Fluid
- Application Summary : TMPE is used in the formulation of insulating fluids .
- Methods of Application : The development of plant-based TMPE formulation for insulating fluids involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results or Outcomes : Plant-based TMPE lubricants have advantages over mineral oils but also face challenges such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
安全和危害
未来方向
Trimethylolpropane ester (TMPE) has been extensively evaluated as a biolubricant base stock and occasionally used as an additive, due to their low toxicity and excellent biodegradability . The formulation of high-performance TMPE-based lubricants involves the addition of surface additives, multifunctional additives, and solid nanoparticles . This suggests potential future directions for the use of Trimethylolpropane phosphate in the formulation of biolubricants.
属性
IUPAC Name |
4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEFHDZWRALTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12COP(=O)(OC1)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058270 | |
| Record name | Etbicyphat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylolpropane phosphate | |
CAS RN |
1005-93-2 | |
| Record name | Trimethylolpropane phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-1-phospha-2,6,7 trioxabicyclo(2.2.2)octane-1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETHYLOLPROPANE PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etbicyphat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



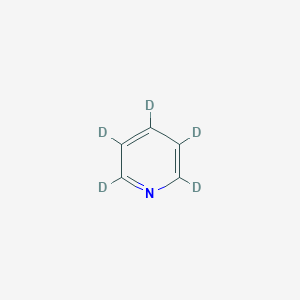
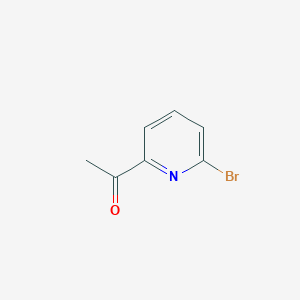
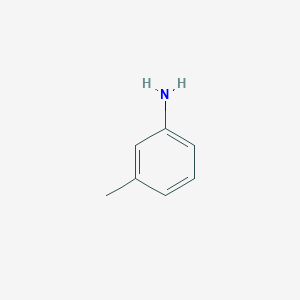
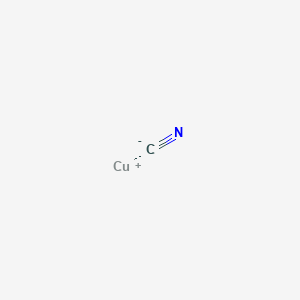
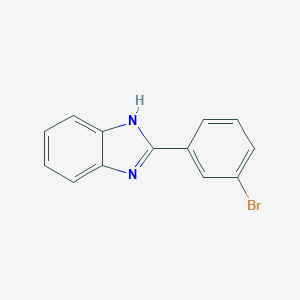
![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)
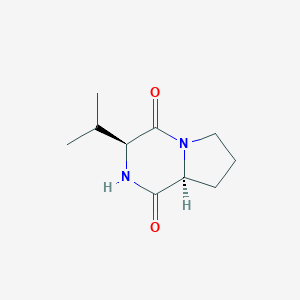
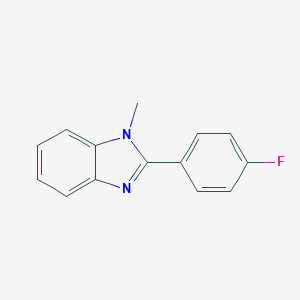
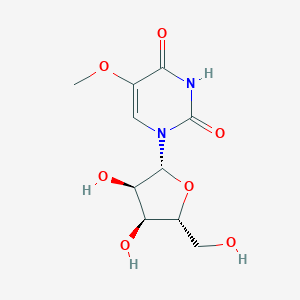
![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)
